molecular formula C11H17NO4S B8380080 N1-isobutoxy-4-methoxy-1-benzenesulfonamide

N1-isobutoxy-4-methoxy-1-benzenesulfonamide

Cat. No. B8380080
M. Wt: 259.32 g/mol
InChI Key: BNNLXUNAUZJWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutoxy-4-methoxy-1-benzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-isobutoxy-4-methoxy-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isobutoxy-4-methoxy-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N1-isobutoxy-4-methoxy-1-benzenesulfonamide

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

4-methoxy-N-(2-methylpropoxy)benzenesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-9(2)8-16-12-17(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3

InChI Key

BNNLXUNAUZJWRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CONS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isobutoxyamine hydrochloride (7.96 mmol, 1.0 g), 4-methoxybenzenesulfonyl chloride (7.24 mmol, 1.5 g), diisopropylethylamine (18.09 mmol, 3.15 mL) and anhydrous THF (15 mL) were combined under nitrogen. The reaction stirred at room temperature for 15 hours. The reaction solution was concentrated to a white solid and partitioned between ethyl acetate and 1N HCl. The organic layer was separated and washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated under vacuum to yield an off-white colored solid. Rf: 0.5 (2:1 hexanes/ethyl acetate); H1-NMR (CDCl3): δ 7.84 (2H,d), 6.99 (2H,d), 6.81 (1H,s), 3.87 (3H,s), 3.74 (2H,d), 1.90 (1H, septet), 0.86 (6H,d).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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